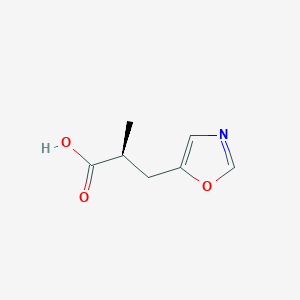
(S)-2-Methyl-3-(oxazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Methyl-3-(oxazol-5-yl)propanoic acid is a chiral compound featuring an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Methyl-3-(oxazol-5-yl)propanoic acid typically involves the formation of the oxazole ring through cyclization reactions. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the van Leusen synthesis or other cyclization methods that allow for large-scale production. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions: (S)-2-Methyl-3-(oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of oxazolidines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the oxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxazolone derivatives.
Reduction: Oxazolidines.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
(S)-2-Methyl-3-(oxazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (S)-2-Methyl-3-(oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can engage in non-covalent interactions with enzymes and receptors, influencing various biological pathways. These interactions can lead to the modulation of enzyme activity or receptor signaling, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Oxazole: The parent compound with a similar heterocyclic structure.
Isoxazole: A structural isomer with the oxygen and nitrogen atoms in different positions.
Oxazoline: A reduced form of oxazole with a saturated ring.
Uniqueness: (S)-2-Methyl-3-(oxazol-5-yl)propanoic acid is unique due to its chiral nature and the presence of the oxazole ring, which imparts specific biological activities and chemical reactivity. Its ability to serve as a versatile intermediate in the synthesis of various bioactive molecules further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(2S)-2-methyl-3-(1,3-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3/c1-5(7(9)10)2-6-3-8-4-11-6/h3-5H,2H2,1H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
TXRKGYACDPFSKB-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](CC1=CN=CO1)C(=O)O |
Canonical SMILES |
CC(CC1=CN=CO1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















